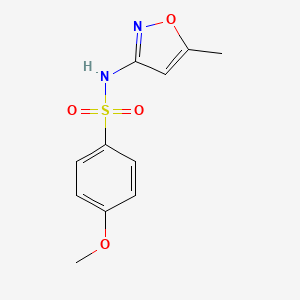![molecular formula C14H15F3N4O2 B5587625 4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)
4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives and related compounds often involves multi-step reactions, including condensation, cyclization, and nucleophilic substitution. For instance, pyrolysis of 4-aryl-5-morpholino-4,5-dihydrotriazoles can afford pyrrole-fused pyran-2-one derivatives, highlighting a method of synthesizing complex heterocyclic compounds involving morpholine (E. Erba, D. Pocar, & P. Trimarco, 2001)(Erba et al., 2001). These synthetic routes often require precise conditions to steer the reaction towards the desired product, underscoring the intricacy of synthesizing specific morpholine-containing compounds.
Molecular Structure Analysis
The molecular structure of compounds like the one can be elucidated using techniques such as X-ray diffraction analysis. This method was employed to determine the molecular structure of a related compound, pyrrole 9a, indicating the utility of structural analysis in understanding the geometry and electronic configuration of complex molecules (D. Pocar, P. Trimarco, & G. Bombieri, 1998)(Pocar et al., 1998).
Chemical Reactions and Properties
The chemical behavior of morpholine derivatives can involve a variety of reactions, including pyrolysis and nucleophilic substitution, leading to the formation of new compounds with diverse properties. For example, the pyrolysis of certain triazolines has been shown to produce amidines and morpholinopyrroles, illustrating the types of chemical transformations these molecules can undergo (Pocar et al., 1998)(Pocar et al., 1998).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, can be significantly influenced by their molecular configuration. Studies on related compounds, such as 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, provide insights into how structural elements affect properties like photophysics and biomolecular binding, which are crucial for understanding the compound's behavior in different environments (H. Bonacorso et al., 2018)(Bonacorso et al., 2018).
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
- A study by Gadhave and Uphade (2017) demonstrated that chalcones and pyridine-3-carbonitriles derivatives, synthesized using 4-formyl pyrazole and morpholinoacetophene, exhibit significant anti-inflammatory activity. This suggests potential applications in developing new anti-inflammatory drugs (Gadhave & Uphade, 2017).
Solvatochromic Shift Studies
- Deepa et al. (2013) explored the absorption and fluorescence characteristics of compounds like 4-methyl-7-(4-morpholinyl)-2H Pyrano [2,3-b] Pyridin-2-one. Such studies are crucial for understanding solute-solvent interactions and could have implications in photophysics and photochemistry (Deepa et al., 2013).
Antibacterial Activity
- Research by Genin et al. (2000) showed that nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibiotics, replacing the morpholine ring with pyrrole, pyrazole, and other moieties, displayed good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This indicates potential for developing new antibacterial agents (Genin et al., 2000).
Synthesis of Pyridine Derivatives
- Al-Issa (2012) discussed the synthesis of new pyridine and fused pyridine derivatives involving the reaction of morpholino-substituted compounds. These derivatives have potential applications in organic chemistry and drug development (Al-Issa, 2012).
Lanthanoid Chelates Studies
- Roy and Nag (1978) investigated lanthanoid chelates of 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, which included morpholine. Such studies are important for understanding the chemical properties of lanthanoids and their potential applications (Roy & Nag, 1978).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-20-4-2-3-11(20)9-7-10(19-18-9)13(22)21-5-6-23-12(8-21)14(15,16)17/h2-4,7,12H,5-6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUDNOFTQIZLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)
![7-[(5-phenyl-2-thienyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5587551.png)
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)

![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)
![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)


![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)
![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)